molecular formula C16H22F2N2O2 B5146040 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide

2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide

Cat. No.: B5146040
M. Wt: 312.35 g/mol
InChI Key: IJZRJGWMNLFFEJ-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenoxy group and a piperidinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide typically involves the following steps:

    Formation of the difluorophenoxy intermediate: This step involves the reaction of 2,4-difluorophenol with an appropriate acylating agent to form the difluorophenoxy intermediate.

    Coupling with piperidinyl acetamide: The difluorophenoxy intermediate is then coupled with 1-isopropyl-4-piperidinyl acetamide under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The difluorophenoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential pharmacological effects.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide
  • 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide
  • 2-(2,4-difluorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide

Uniqueness

2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide is unique due to its specific structural features, such as the isopropyl group on the piperidinyl ring

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O2/c1-11(2)20-7-5-13(6-8-20)19-16(21)10-22-15-4-3-12(17)9-14(15)18/h3-4,9,11,13H,5-8,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZRJGWMNLFFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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